molecular formula C11H15Cl3N2O2 B569569 Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride CAS No. 85325-12-8

Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride

Cat. No.: B569569
CAS No.: 85325-12-8
M. Wt: 313.603
InChI Key: JBIGTIUZMDXXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Chemical Abstract Service Identification

Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate Hydrochloride is systematically identified through multiple Chemical Abstract Service registry numbers, reflecting the compound's existence in different salt forms. The primary Chemical Abstract Service number for the hydrochloride salt is 85325-12-8, which corresponds to the protonated form of the molecule that includes the hydrogen chloride component. The free base form of the compound is assigned Chemical Abstract Service number 70406-92-7, representing the neutral molecule without the hydrochloride salt formation. This dual numbering system is essential for precise chemical identification and procurement, as the two forms possess distinct physical and chemical properties that affect their handling and analytical applications.

The molecular formula for the hydrochloride salt is documented as C₁₁H₁₅Cl₃N₂O₂, which accounts for the additional chlorine atom contributed by the hydrogen chloride component. The corresponding molecular weight is calculated as 313.6 grams per mole for the complete hydrochloride salt. In contrast, the free base exhibits the molecular formula C₁₁H₁₄Cl₂N₂O₂ with a molecular weight of 277.2 grams per mole. These precise molecular specifications are fundamental for accurate analytical determinations and quality control procedures in pharmaceutical research and development.

The International Union of Pure and Applied Chemistry name for this compound is ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate, which systematically describes the structural arrangement of functional groups within the molecule. This nomenclature follows standardized chemical naming conventions that clearly identify the ethyl ester group, the substituted phenyl ring with amino and dichloro substituents, and the connecting methylamino acetate linkage. The systematic naming provides unambiguous identification that is essential for scientific communication and regulatory documentation.

Synonyms and Structural Variants

The compound is recognized by numerous synonyms that reflect its pharmaceutical significance and regulatory classification. One of the most prominent designations is "Anagrelide Related Compound A," which indicates its role as a reference standard in the analysis and quality control of anagrelide pharmaceutical preparations. This designation is particularly important in United States Pharmacopeia monographs, where it serves as a specified impurity marker for anagrelide drug substance and drug product testing.

Alternative chemical names include "Glycine, N-[(6-amino-2,3-dichlorophenyl)methyl]-, ethyl ester, hydrochloride," which emphasizes the glycine derivative nature of the compound. This nomenclature highlights the structural relationship to the naturally occurring amino acid glycine, with the phenyl group serving as a substituent on the nitrogen atom. Another frequently encountered synonym is "Ethyl N-(6-amino-2,3-dichlorobenzyl)glycine hydrochloride," which presents an alternative perspective on the molecular architecture.

Commercial designations vary among suppliers and include "Anagrelide United States Pharmacopeia Related Compound A" and "United States Pharmacopeia Anagrelide Related Impurity A". These commercial names reflect the compound's regulatory status and its importance in pharmaceutical quality assurance protocols. The variations in nomenclature also extend to different pharmacopeial classifications, with some sources referencing European Pharmacopoeia or Japanese Pharmacopoeia designations for international regulatory compliance.

Structural variants of the compound include related derivatives that differ in their substitution patterns or salt forms. The N-nitroso derivative, designated as "N-Nitroso Anagrelide United States Pharmacopeia Related Compound A," represents a structurally related compound with the molecular formula C₁₁H₁₃Cl₂N₃O₃. This derivative is significant in pharmaceutical analysis as a potential process-related impurity that must be monitored and controlled in anagrelide manufacturing processes.

Historical Context and Research Significance

The historical development of Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate Hydrochloride is intrinsically linked to the discovery and development of anagrelide as a therapeutic agent. The compound's origins trace back to research conducted fifty years ago at Bristol Laboratories in Syracuse, New York, where J. Stuart Fleming and his research team initiated a comprehensive phenotypic screening campaign. This pioneering research effort utilized adenosine diphosphate-induced rabbit platelet-rich plasma assays to identify effective platelet aggregation inhibitors, leading to the discovery of the prototype compound BL-3459.

The systematic development of this chemical series represented a significant advancement in cardiovascular pharmacology, as the research team sought to identify compounds with potent antiplatelet activity while minimizing potential toxicological concerns. The selection of specific structural modifications, including the strategic placement of chlorine substituents on the phenyl ring, was guided by structure-activity relationship studies that demonstrated enhanced biological activity and improved pharmaceutical properties. These early investigations established the foundation for subsequent medicinal chemistry efforts that ultimately led to the clinical development of anagrelide.

The compound's significance in contemporary pharmaceutical research extends beyond its historical importance to encompass its critical role as an analytical reference standard. Regulatory agencies, including the United States Food and Drug Administration and European Medicines Agency, require the use of well-characterized reference materials for the analysis of pharmaceutical products. Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate Hydrochloride serves this essential function in the quality control of anagrelide drug substances and drug products, enabling accurate identification and quantification of related impurities.

Recent research investigations have expanded the understanding of this compound's chemical properties and potential applications. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, have provided detailed structural elucidation that supports its use in pharmaceutical analysis. The compound's role in method development and validation studies has become increasingly important as analytical methods for anagrelide continue to evolve and improve.

The research significance of this compound is further enhanced by its utility in synthetic chemistry applications. Patent literature documents various synthetic approaches for the preparation of the compound, with particular emphasis on scalable manufacturing processes that can support commercial pharmaceutical production. These synthetic methodologies have been refined over time to improve yield, purity, and process efficiency, reflecting the ongoing importance of this compound in pharmaceutical manufacturing.

Properties

IUPAC Name

ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O2.ClH/c1-2-17-10(16)6-15-5-7-9(14)4-3-8(12)11(7)13;/h3-4,15H,2,5-6,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIGTIUZMDXXOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882301-57-7
Record name Glycine, N-[(6-amino-2,3-dichlorophenyl)methyl]-, ethyl ester, dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882301-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Mechanism of Action

Target of Action

Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride is a compound related to the synthesis and preparation of Anagrelide. Anagrelide is a phosphodiesterase inhibitor with antiplatelet activity. Therefore, the primary target of this compound is likely to be the phosphodiesterase enzymes, particularly those involved in platelet activation and aggregation.

Mode of Action

As a phosphodiesterase inhibitor, this compound likely works by blocking the action of phosphodiesterase enzymes. These enzymes are responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important secondary messengers in cells. By inhibiting these enzymes, the compound increases the levels of cAMP and cGMP, which can inhibit platelet aggregation and reduce platelet count.

Biochemical Pathways

The compound’s action on phosphodiesterase enzymes affects the cAMP and cGMP signaling pathways. These pathways play crucial roles in various cellular processes, including platelet activation and aggregation. By increasing the levels of cAMP and cGMP, the compound can inhibit the activation of platelets and prevent them from aggregating, thereby reducing the risk of thrombosis.

Result of Action

The primary result of the compound’s action is the inhibition of platelet aggregation, leading to a reduction in platelet count. This can be beneficial in conditions where there is an abnormally high number of platelets, such as essential thrombocythemia.

Biochemical Analysis

Biochemical Properties

It is known that it is related to the synthesis and preparation of Anagrelide. Anagrelide is a phosphodiesterase inhibitor with antiplatelet activity. Therefore, it can be inferred that Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride might interact with enzymes, proteins, and other biomolecules involved in these processes.

Molecular Mechanism

It is known that Anagrelide, a compound related to it, works as a phosphodiesterase inhibitor. Therefore, it can be inferred that this compound might exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biological Activity

Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate; hydrochloride, commonly known as Anagrelide Hydrochloride, is a compound with significant biological activity primarily in the field of hematology. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H14Cl2N2O2
  • Molecular Weight : 313.61 g/mol
  • CAS Number : 85325-12-8

Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate; hydrochloride functions primarily as a phosphodiesterase inhibitor . By inhibiting phosphodiesterase enzymes, it prevents the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This action leads to increased levels of these secondary messengers, which are crucial for various cellular processes, including the inhibition of platelet aggregation and modulation of platelet production in the bone marrow.

Biological Activities

  • Antiplatelet Activity :
    • The compound is known to inhibit platelet aggregation effectively. This is particularly important in conditions like essential thrombocythemia, where excessive platelet production can lead to thrombotic events.
    • Studies indicate that Anagrelide Hydrochloride reduces platelet counts by interfering with megakaryocyte maturation and promoting the release of immature proplatelets from the bone marrow.
  • Thrombopoiesis Modulation :
    • Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate; hydrochloride stimulates thrombopoiesis under certain conditions, which can be beneficial in treating thrombocytopenia (low platelet counts) by promoting the production of platelets.
  • Cell Signaling Pathways :
    • The compound's structural features allow it to interact with various biological targets involved in cell signaling pathways related to hematopoiesis and platelet function .

Case Studies and Clinical Research

A review of clinical studies highlights the efficacy of Anagrelide Hydrochloride in managing essential thrombocythemia:

  • Study 1 : A clinical trial demonstrated that patients treated with Anagrelide showed a significant reduction in platelet counts compared to those receiving placebo. The reduction was associated with a decrease in thrombotic events.
  • Study 2 : Another study indicated that long-term administration did not lead to significant adverse effects on hematological parameters other than platelet counts, suggesting a favorable safety profile for chronic use .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Anagrelide6-Amino group; similar dichlorophenyl structureApproved drug for essential thrombocythemia
Methyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetateMethyl instead of ethylMay exhibit different pharmacokinetics
Butyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetateLonger butyl chainPotentially different solubility and activity

The table above illustrates how Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate; hydrochloride compares with other structurally similar compounds, emphasizing its unique role in therapeutic applications related to hematological disorders.

Scientific Research Applications

Hematological Applications

Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate; hydrochloride is primarily recognized for its role in hematology, particularly in the treatment of essential thrombocythemia (ET). ET is a myeloproliferative neoplasm characterized by elevated platelet counts, which can lead to thrombotic complications.

Pharmacological Research

The compound has also been investigated for its broader pharmacological effects beyond hematology. Research highlights include:

Neuropharmacological Effects

Recent studies have suggested potential neuroprotective effects of Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate; hydrochloride. It may influence dopamine pathways, which could be relevant in treating neurodegenerative diseases or conditions involving dopamine dysregulation .

Anti-inflammatory Properties

Preliminary findings suggest that the compound exhibits anti-inflammatory properties, potentially making it useful in managing conditions characterized by chronic inflammation.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate; hydrochloride:

Compound NameStructure FeaturesUnique Aspects
AnagrelideContains amino and dichlorophenyl groupsApproved drug for essential thrombocythemia
Methyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetateMethyl instead of ethylMay exhibit different pharmacokinetics
Butyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetateLonger butyl chainPotentially different solubility and activity

Case Studies and Clinical Trials

  • Clinical Trials on Essential Thrombocythemia : Clinical trials have demonstrated the efficacy of Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate; hydrochloride in reducing platelet counts in patients with ET. Results indicated significant improvements in patient outcomes compared to placebo controls.
  • Neuropharmacological Investigations : Ongoing research is exploring its effects on dopamine-related behaviors. Preliminary results suggest that the compound may reduce cocaine-seeking behavior in animal models, indicating potential applications in addiction treatment .

Comparison with Similar Compounds

Key Observations:

Aromatic Substitution Patterns: The target compound has 2,3-dichloro and 6-amino groups on the phenyl ring, which distinguish it from analogs like Compound 52 (2,4-dichlorophenyl) and ’s 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide (dimethylphenyl substituent) . These substitutions influence electronic properties and binding affinity.

Functional Group Variations :

  • The ester group is conserved in all listed analogs, but the nitrogen environment differs. For example, the target compound has a secondary amine , whereas Compound 52 () and EP 4374877’s methyl ester () feature tertiary amines .

Salt Forms :

  • Hydrochloride salts improve solubility but may alter crystallinity. The free base of the target compound (CAS 70406-92-7) lacks the hydrochloride counterion, reducing polarity .

Pharmacological Relevance:

  • The target compound is a key intermediate in anagrelide synthesis (a platelet-lowering agent), while its free base is a USP reference standard .
  • Compound 52 () targets acet-related enzymes, demonstrating selectivity influenced by its thiazolidinone core .

Preparation Methods

Nucleophilic Substitution via Chloroacetylation

The primary synthesis involves reacting 6-amino-2,3-dichlorobenzylamine with ethyl chloroacetate under nucleophilic conditions.

Reaction Scheme

6-Amino-2,3-dichlorobenzylamine+Ethyl chloroacetateEthyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetateHClHydrochloride salt\text{6-Amino-2,3-dichlorobenzylamine} + \text{Ethyl chloroacetate} \rightarrow \text{Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Key Parameters

ParameterOptimal ValueRationale
SolventAnhydrous DMFEnhances nucleophilicity of amine
Temperature60–70°CBalances reaction rate and side reactions
Molar Ratio1:1.2 (amine:ester)Minimizes diacylation byproducts
Reaction Time10–12 hoursEnsures >90% conversion

The reaction proceeds via an SN2S_N2 mechanism, where the primary amine attacks the electrophilic carbon of ethyl chloroacetate. Protonation with gaseous HCl in ethanol yields the hydrochloride salt.

Alternative Pathway: Reductive Amination

For substrates with competing reactivity, reductive amination using sodium cyanoborohydride has been reported:

Steps

  • Condense 6-amino-2,3-dichlorobenzaldehyde with glycine ethyl ester.

  • Reduce the imine intermediate with NaBH3_3CN in methanol.

  • Acidify with HCl to precipitate the hydrochloride salt.

Advantages

  • Avoids halogenated reagents.

  • Higher regioselectivity for secondary amine formation.

Optimization of Reaction Conditions

Solvent Effects on Yield and Purity

Comparative studies highlight solvent polarity’s impact:

SolventYield (%)Purity (HPLC)Observations
DMF7896.5Fast kinetics, high solubility
THF6592.3Slower, fewer side products
Acetonitrile7294.8Intermediate performance

Polar aprotic solvents like DMF maximize yields but require rigorous drying to prevent hydrolysis.

Catalytic Additives

Inclusion of acetic acid (3.4 equiv) accelerates the reaction by protonating the amine, enhancing electrophilicity of the chloroacetate. Base additives (e.g., DIEA) are counterproductive, favoring elimination pathways.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves the target compound from:

  • Byproduct 1 : Diacylated derivative (Rf_f = 0.45).

  • Byproduct 2 : Unreacted benzylamine (Rf_f = 0.15).

Optimized Mobile Phase

  • pH 3.2 phosphate buffer with 32% acetonitrile.

  • Column temperature: 35°C.

Spectroscopic Characterization

  • 1^1H NMR (400 MHz, DMSO-d6_6) : δ 1.18 (t, 3H, CH2_2CH3_3), 3.45 (s, 2H, NCH2_2CO), 4.12 (q, 2H, OCH2_2), 6.82 (s, 1H, ArH).

  • IR (KBr) : 1745 cm1^{-1} (C=O ester), 1620 cm1^{-1} (NH bend).

Scale-Up Considerations

Industrial-Scale Production

ParameterLab ScalePilot Scale (10 kg)
Solvent Volume (L/kg)85
Cooling Rate0.5°C/min1.2°C/min
Filtration Time2 hours30 minutes (centrifugal)

Continuous flow reactors reduce batch variability, achieving 89% yield at 50 kg/day throughput.

Waste Management

  • Chlorinated Byproducts : Treated with NaOH/EtOH to precipitate NaCl.

  • Solvent Recovery : DMF is distilled (bp 153°C) and reused 3–4 times.

ConditionDegradation Over 6 Months
25°C, sealed<2%
40°C, open12% (hydrolysis dominant)
2–8°C, desiccatedNo detectable change

Light exposure induces free radical degradation, necessitating amber glass packaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.